molecular formula C7H5ClIN3 B3239953 2-Chloro-5-iodo-1H-benzo[d]imidazol-6-amine CAS No. 142356-55-6

2-Chloro-5-iodo-1H-benzo[d]imidazol-6-amine

Cat. No.: B3239953
CAS No.: 142356-55-6
M. Wt: 293.49 g/mol
InChI Key: SGLZOBHYWCZASX-UHFFFAOYSA-N
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Description

2-Chloro-5-iodo-1H-benzo[d]imidazol-6-amine (CAS 142356-55-6) is a sophisticated, heteroaromatic building block of significant interest in medicinal chemistry and drug discovery. This compound features a benzimidazole core, which is a privileged scaffold in pharmacology due to its structural similarity to naturally occurring nucleotides, allowing for diverse interactions with biological targets . The specific substitution pattern with chloro, iodo, and amine groups at the 2, 5, and 6 positions, respectively, makes it a highly valuable intermediate for further functionalization, particularly via metal-catalyzed cross-coupling reactions utilizing the iodo substituent. Research Applications and Value: This compound is primarily utilized in the research and development of novel therapeutic agents. The benzimidazole nucleus is a known pharmacophore with a broad spectrum of reported biological activities . Specifically, recent scientific literature highlights the potential of substituted benzimidazole derivatives in addressing the critical global health challenge of antimicrobial resistance . Such compounds have demonstrated promising activity against challenging pathogens like Staphylococcus aureus (including MRSA strains), Mycobacterium smegmatis , and the fungus Candida albicans . Furthermore, research indicates that some derivatives exhibit excellent antibiofilm activity, capable of both inhibiting biofilm formation and eradicating cells within mature biofilms . The mechanism of action for benzimidazole-based compounds is multifaceted and may involve targeting (p)ppGpp synthetases/hydrolases (implicated in bacterial persistence), FtsZ proteins (essential for bacterial cell division), or pyruvate kinase enzymes . Handling and Storage: This product is intended for research purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with care, referring to the associated Safety Data Sheet (SDS) for detailed hazard and precautionary information. To maintain stability and purity, the compound should be stored sealed in a dry environment, protected from light, and under an inert atmosphere at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-6-iodo-1H-benzimidazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClIN3/c8-7-11-5-1-3(9)4(10)2-6(5)12-7/h1-2H,10H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGLZOBHYWCZASX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=C1N=C(N2)Cl)I)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClIN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Chloro 5 Iodo 1h Benzo D Imidazol 6 Amine and Analogues

Retrosynthetic Analysis of the 2-Chloro-5-iodo-1H-benzo[d]imidazol-6-amine Framework

A retrosynthetic analysis of the target molecule, this compound, suggests several potential synthetic routes. The core benzimidazole (B57391) structure can be disconnected at the C-N bonds of the imidazole (B134444) ring, leading back to a substituted o-phenylenediamine (B120857) precursor.

One plausible disconnection strategy involves the formation of the imidazole ring as the final key step. This would require a pre-functionalized o-phenylenediamine, specifically 4-iodo-5-aminobenzene-1,2-diamine. The 2-chloro substituent could be introduced by cyclization of this diamine with a suitable one-carbon electrophile that also installs the chlorine atom, such as a phosgene (B1210022) equivalent.

Alternatively, the substituents on the benzene (B151609) ring (iodo and amino groups) could be introduced after the formation of the benzimidazole core. This approach would start with a simpler benzimidazole, such as 2-chlorobenzimidazole, followed by sequential halogenation and amination (or nitration followed by reduction). However, controlling the regioselectivity of these electrophilic substitution reactions on the pre-formed benzimidazole ring can be challenging due to the complex interplay of the directing effects of the existing substituents.

A third approach involves the construction of the benzimidazole ring from a substituted aniline (B41778) precursor that already contains some of the required functionalities. For instance, a dinitroaniline could undergo a reductive cyclization to form an aminobenzimidazole, which could then be further functionalized.

Considering these possibilities, the most convergent and regiochemically controlled approach likely involves the synthesis of a highly substituted o-phenylenediamine precursor, followed by the cyclization to form the benzimidazole ring.

Classical Condensation and Cyclization Approaches

The formation of the benzimidazole ring is a cornerstone of the synthesis of this compound. Several classical methods can be adapted for this purpose.

The Debus-Radziszewski reaction is a classical method for the synthesis of imidazoles from a dicarbonyl compound, an aldehyde, and ammonia. prepchem.comresearchgate.netwikipedia.org While this reaction directly furnishes the imidazole ring, its principles can be conceptually extended to the synthesis of benzimidazoles. In this modified approach, an o-phenylenediamine serves as the diamine component, reacting with a one-carbon synthon to form the imidazole ring fused to the benzene ring.

The "one-carbon" unit can be derived from various reagents, such as aldehydes, carboxylic acids, or their derivatives. The reaction of an o-phenylenediamine with an aldehyde, for instance, initially forms a Schiff base, which then undergoes cyclization and oxidation to yield the 2-substituted benzimidazole. This process is often facilitated by an oxidizing agent or proceeds under aerobic conditions.

Starting MaterialsReagents and ConditionsProductYield (%)Reference
o-phenylenediamine, BenzaldehydeSc(OTf)3, CH3CN, reflux2-Phenyl-1H-benzo[d]imidazole95N/A
o-phenylenediamine, 4-Chlorobenzaldehydetert-butyl nitrite (B80452), THF, 25 °C2-(4-chlorophenyl)-1H-benzo[d]imidazole80 libretexts.org
4-Methyl-1,2-phenylenediamine, Formic acidZnO nanoparticles, 70 °C5-Methyl-1H-benzo[d]imidazole94 semanticscholar.org

For the synthesis of the target molecule, a key challenge would be the use of a C1 synthon that directly installs the 2-chloro substituent. Reagents such as phosgene, triphosgene, or phosphorus oxychloride are often employed for this transformation, typically by reacting with a benzimidazol-2-one (B1210169) precursor, which can be synthesized from the corresponding o-phenylenediamine and urea (B33335). prepchem.comgoogle.com

Nitro-reductive cyclization is a powerful one-pot method for the synthesis of benzimidazoles from o-nitroaniline precursors. This approach involves the reduction of the nitro group to an amine, which then condenses with a suitable carbonyl compound or its equivalent to form the benzimidazole ring.

A variety of reducing agents can be employed, with sodium dithionite (B78146) (Na2S2O4) being a common choice. researchgate.netnih.gov This method is particularly advantageous as it allows for the in-situ formation of the reactive o-phenylenediamine, which can be trapped by an aldehyde to form the desired 2-substituted benzimidazole. This strategy has been successfully applied to the synthesis of various substituted benzimidazoles, including those with halogen substituents.

For instance, the synthesis of 2-chloro-5,6-difluorobenzimidazole has been achieved starting from 4,5-difluoro-2-nitroaniline (B1295537) through a sequence of reduction, cyclization, and subsequent chlorination. nih.gov A similar strategy could be envisioned for the synthesis of the target molecule, potentially starting from a dinitroaniline precursor. The selective reduction of one nitro group in a polynitro compound can be challenging and often depends on the steric and electronic environment of the nitro groups. stackexchange.com

Starting MaterialsReagents and ConditionsProductYield (%)Reference
o-nitroaniline, Aryl aldehydesNa2S2O4, microwave2-Aryl-1H-benzo[d]imidazolesHigh researchgate.net
2-Nitrobenzenesulfonamides, AldehydesNa2S2O43,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxidesHigh nih.gov
4,5-difluoro-2-nitroanilineReduction, Cyclization, Diazotization2-Chloro-5,6-difluorobenzimidazoleN/A nih.gov

An electrochemical approach for the reductive cyclization of o-nitroanilines has also been developed, offering a green and efficient alternative that avoids the use of strong reducing agents. rsc.orgelsevierpure.com

Amination Routes to Benzimidazole Derivatives

The introduction of an amino group onto the benzimidazole core is a critical transformation for the synthesis of the target compound and its analogues. This can be achieved through either direct amination of a suitable precursor or by the reduction of a nitro group.

Direct Amination Protocols

Direct amination of halo-benzimidazoles represents a straightforward approach to installing an amino group. While direct nucleophilic aromatic substitution (SNAr) of a chloro or iodo substituent by an amine can be challenging on an electron-rich benzimidazole ring, various catalytic methods have been developed to facilitate this transformation.

Copper-catalyzed amination reactions, for instance, have been successfully employed for the synthesis of 2-aminobenzimidazoles from o-haloanilines and carbodiimides. Although not a direct amination of a pre-formed benzimidazole, this domino reaction provides a pathway to 2-aminobenzimidazole (B67599) derivatives.

Palladium-catalyzed Buchwald-Hartwig amination is another powerful tool for the formation of C-N bonds. This reaction is highly versatile and tolerates a wide range of functional groups. For the synthesis of the target compound, a precursor such as 2,6-dichloro-5-iodobenzimidazole could potentially be selectively aminated at the 6-position under carefully controlled conditions. The differential reactivity of the chloro and iodo substituents could be exploited to achieve regioselectivity.

Catalyst/LigandBaseSolventTemperature (°C)Yield (%)
Pd(OAc)₂ / BINAPCs₂CO₃Toluene100Good to Excellent
CuI / PhenanthrolineK₂CO₃DMF110Moderate to Good

This is an interactive data table based on typical conditions for Buchwald-Hartwig and Ullmann-type amination reactions on related halo-aromatic systems.

Reduction of Nitro Precursors to Amino Groups

A widely used and reliable method for introducing an amino group onto an aromatic ring is through the reduction of a corresponding nitro compound. For the synthesis of this compound, a key intermediate would be 2-Chloro-5-iodo-6-nitro-1H-benzo[d]imidazole. The synthesis of such nitro-benzimidazoles can be achieved by the condensation of a suitably substituted o-phenylenediamine with a reagent that provides the C2-chloro atom, such as phosgene or a phosgene equivalent.

Once the nitro-benzimidazole precursor is obtained, the nitro group can be reduced to the desired amine using a variety of reducing agents. The choice of reagent is crucial to ensure chemoselectivity, leaving the chloro and iodo substituents intact.

Commonly used methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: Using catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere. This method is generally clean and efficient. nih.gov

Metal-Acid Systems: Reagents like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl), or iron (Fe) powder in acetic acid are classic and effective methods.

Transfer Hydrogenation: Using a hydrogen donor like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) in the presence of a catalyst like Pd/C.

Sodium Dithionite (Na₂S₂O₄): A mild reducing agent that can be used in aqueous or mixed aqueous-organic solvent systems.

Reducing AgentSolventConditions
H₂, Pd/CEthanol/MethanolRoom Temperature, 40 psi
SnCl₂·2H₂OEthanolReflux
Fe / NH₄ClEthanol/WaterReflux
Na₂S₂O₄Water/THFRoom Temperature

This is an interactive data table summarizing common conditions for the reduction of aromatic nitro groups.

Metal-Catalyzed Coupling Reactions in Benzimidazole Synthesis

Metal-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heterocyclic compounds, allowing for the introduction of a wide array of substituents. Palladium-catalyzed reactions are particularly prominent in this regard.

Palladium-Catalyzed Cross-Coupling Methods for Substituent Introduction

For a molecule like this compound, the chloro and iodo substituents serve as handles for introducing further diversity through palladium-catalyzed cross-coupling reactions. The differential reactivity of C-I and C-Cl bonds (C-I being more reactive) can allow for selective functionalization.

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. This reaction is known for its high functional group tolerance and the ability to form C-C bonds involving sp, sp², and sp³ hybridized carbon atoms.

In the context of the target compound's analogues, the iodo group at the 5-position would be the primary site for Negishi coupling. A 2-chloro-5-iodo-benzimidazole derivative could be reacted with various organozinc reagents (R-ZnX) to introduce alkyl, aryl, or vinyl groups at the 5-position.

Reaction Scheme:

Palladium CatalystLigandSolvent
Pd(PPh₃)₄-THF
Pd₂(dba)₃SPhosDioxane

This is an interactive data table of typical catalysts and solvents for Negishi coupling reactions.

The Stille coupling utilizes an organotin reagent (organostannane) to couple with an organic halide, catalyzed by palladium. A key advantage of Stille coupling is the stability of organostannanes to air and moisture.

Similar to the Negishi coupling, the more reactive C-I bond at the 5-position of a 2-chloro-5-iodo-benzimidazole precursor would be the preferred site for the Stille reaction. This would allow for the introduction of a variety of carbon-based substituents.

Reaction Scheme:

Palladium CatalystAdditiveSolvent
Pd(PPh₃)₄CuINMP
PdCl₂(PPh₃)₂-Toluene

This is an interactive data table of common catalysts and additives for Stille coupling reactions.

Other Transition Metal-Mediated Transformations

The synthesis of benzimidazole derivatives, including complex structures like this compound, often benefits from the catalytic activity of various transition metals beyond traditional palladium and copper catalysis. Metals such as cobalt, iron, and nickel provide alternative pathways, often with high efficiency and selectivity. nih.govorganic-chemistry.org

Cobalt-based catalysts have proven effective in the synthesis of benzimidazoles. For instance, a cobalt nanocomposite catalyst has been utilized for the coupling reaction between phenylenediamines and aldehydes, offering a broad substrate scope and high yields. nih.gov This method is noted for its good functional group tolerance and scalability. Another approach involves a cobalt-catalyzed redox condensation of 2-nitroanilines with benzylamines, which proceeds through benzylamine (B48309) oxidation, nitro group reduction, condensation, and aromatization to form 2-aryl benzimidazoles without external reducing agents. organic-chemistry.org

Iron catalysis represents an economical and environmentally friendly option. An efficient one-pot, three-component synthesis of benzimidazole derivatives has been developed using an Fe(III)-porphyrin catalyst. nih.gov This reaction proceeds through a domino sequence involving C–N bond formation and cyclization from benzo-1,2-quinone, aldehydes, and ammonium acetate (B1210297) as the nitrogen source. nih.gov Similarly, iron catalysts have been employed for the redox condensation of 2-nitroanilines and benzylamines, providing a scalable route to functionalized benzimidazoles. organic-chemistry.org

Nickel-catalyzed reactions also offer a robust method for benzimidazole synthesis. An efficient C-N bond formation has been achieved using a nickel catalyst for the reaction of 2-haloanilines with aldehydes and ammonia, yielding various benzimidazoles in excellent yields. organic-chemistry.org The formation of metal complexes with benzimidazole-derived ligands using metals like Cu(II), Zn(II), and Ni(II) has also been explored, highlighting the versatility of these metals in interacting with the benzimidazole core. nih.gov

These transition metal-mediated methods provide a diverse toolkit for accessing complex benzimidazole structures, potentially adaptable for the specific halogen and amine substitutions found in this compound.

Table 1: Transition Metal-Mediated Synthesis of Benzimidazole Analogues

Catalyst System Reactants Key Features
Cobalt Nanocomposite Phenylenediamines, Aldehydes Broad substrate scope, high yields, scalable. nih.gov
Iron(III)-Porphyrin Benzo-1,2-quinone, Aldehydes, NH₄OAc One-pot, three-component, domino C-N bond formation. nih.gov
Nickel Catalyst 2-Haloanilines, Aldehydes, Ammonia Efficient C-N bond formation, excellent yields. organic-chemistry.org

One-Pot and Multicomponent Reaction Sequences

One-pot and multicomponent reactions (MCRs) are highly efficient strategies for synthesizing complex molecules like substituted benzimidazoles from simple precursors in a single operation. nih.gov These methods reduce waste, save time, and often simplify purification processes.

A common one-pot approach involves the condensation of an o-phenylenediamine with an aldehyde. ichem.mdtandfonline.comresearchgate.net Various catalytic systems have been developed to promote this transformation. For example, a reusable ZnFe₂O₄ nano-catalyst under ultrasonic irradiation facilitates the efficient synthesis of benzimidazole derivatives with short reaction times and high yields. ichem.mdresearchgate.net Another system employs urea hydrogen peroxide (UHP) and iodine in dimethylsulfoxide (DMSO) to catalyze the condensation, offering wide substrate scope and simple product isolation. tandfonline.com

Three-component reactions further enhance synthetic efficiency. An iron-catalyzed, one-pot, three-component process has been developed for synthesizing benzimidazoles from benzo-1,2-quinone, aldehydes, and ammonium acetate. nih.gov This method proceeds under mild conditions and is suitable for large-scale synthesis. nih.gov The use of ammonium chloride as a catalyst for the condensation of o-phenylenediamine with various aromatic acids also provides a green and economically viable one-pot route to 2-substituted benzimidazoles. rasayanjournal.co.in

These streamlined synthetic sequences are advantageous for creating libraries of substituted benzimidazoles and could be adapted for the specific synthesis of this compound by selecting appropriately substituted precursors. The condensation between a substituted o-phenylenediamine and a carbonyl compound remains a cornerstone for building the benzimidazole core structure. nih.gov

Table 2: One-Pot and Multicomponent Syntheses of Benzimidazole Analogues

Catalyst/Reagent Reactants Conditions Key Advantages
ZnFe₂O₄ o-Phenylenediamine, Aromatic Aldehyde Ultrasonic Irradiation Short reaction times, high yields, reusable catalyst. ichem.mdresearchgate.net
UHP / I₂ o-Diaminoarene, Aryl Aldehyde DMSO, 70 °C Wide substrate scope, simple purification. tandfonline.com
Fe(III)-Porphyrin Benzo-1,2-quinone, Aldehyde, NH₄OAc Mild Conditions Three-component, domino reaction, high efficiency. nih.gov

Scalable Synthetic Approaches for this compound Precursors

The synthesis of this compound relies on the availability of suitably substituted precursors, primarily a halogenated and aminated o-phenylenediamine. Developing scalable synthetic routes for these intermediates is crucial for larger-scale production.

The key precursor for the target molecule would be a derivative of 1,2-diaminobenzene, such as 4-iodo-5-aminobenzene-1,2-diamine. The synthesis of such precursors often starts from more readily available materials. For instance, the synthesis of benzimidazole precursors can involve the nitration of substituted anilines, followed by reduction of the nitro groups to amines. A one-pot procedure for converting aromatic 2-nitroamines into benzimidazoles involves reduction with iron powder and cyclization with formic acid, demonstrating a scalable cascade approach. organic-chemistry.org

For the specific substitution pattern required, a potential scalable route could involve:

Iodination: Selective iodination of a commercially available aniline or nitroaniline derivative.

Nitration: Introduction of nitro groups ortho to each other. The regioselectivity of this step is critical and would depend on the directing effects of the existing substituents.

Reduction: Conversion of the dinitro compound to the corresponding o-phenylenediamine. Catalytic hydrogenation or reduction using metals like iron or tin in acidic media are common scalable methods.

Protocols that feature mild reaction conditions and high yields are essential for scalability. semanticscholar.org For example, the synthesis of 2-substituted benzimidazoles from o-phenylenediamines and aldehydes has been demonstrated on a gram scale, indicating the robustness of this core reaction for larger-scale applications. organic-chemistry.org The development of efficient, scalable syntheses for the key diaminobenzene intermediate is a critical step toward the viable production of this compound.

Chemical Reactivity and Functional Group Transformations of 2 Chloro 5 Iodo 1h Benzo D Imidazol 6 Amine

Reactivity of the Benzimidazole (B57391) Core System

The benzimidazole core is an aromatic heterocyclic system that exhibits a rich and varied reactivity profile, influenced by the presence of both benzene (B151609) and imidazole (B134444) rings.

The benzene portion of the benzimidazole ring is susceptible to electrophilic aromatic substitution. The regioselectivity of such reactions is governed by the directing effects of the existing substituents. The amino group at the 6-position is a potent activating group and an ortho-, para-director. Conversely, the imidazole moiety is generally considered a deactivating group. In this specific molecule, the positions available for substitution on the benzene ring are C4 and C7. The amino group at C6 strongly activates the ortho-positions C5 and C7. Since C5 is already substituted with iodine, electrophilic attack is most likely to occur at the C7 position. The directing effects of the substituents are summarized in the table below.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution This table is based on established principles of electrophilic aromatic substitution and provides predicted outcomes.

Electrophile Reagents Predicted Major Product
Nitration HNO₃/H₂SO₄ 2-Chloro-5-iodo-7-nitro-1H-benzo[d]imidazol-6-amine
Halogenation Br₂/FeBr₃ 7-Bromo-2-chloro-5-iodo-1H-benzo[d]imidazol-6-amine
Sulfonation Fuming H₂SO₄ 2-Chloro-6-amino-5-iodo-1H-benzo[d]imidazole-7-sulfonic acid

The benzimidazole ring contains two nitrogen atoms, N1 and N3, which can act as nucleophiles. The N1-H is weakly acidic and can be deprotonated by a base to form a benzimidazolide (B1237168) anion, which is a potent nucleophile. This allows for alkylation, arylation, and acylation reactions at the nitrogen positions. In the case of 2-Chloro-5-iodo-1H-benzo[d]imidazol-6-amine, N-alkylation would likely occur at the N1 position in the presence of a base and an alkyl halide. N-arylation can be achieved through copper-catalyzed or palladium-catalyzed cross-coupling reactions. researchgate.net

Directed ortho-metalation (DoM) is a powerful tool for the functionalization of aromatic rings. baranlab.orgwikipedia.orguwindsor.cachem-station.comorganic-chemistry.org In principle, the substituents on the benzimidazole ring could direct metalation. The amino group at C6 or the imidazole nitrogen atoms could potentially direct lithiation to an adjacent position. For instance, the amino group could direct lithiation to the C7 position. Subsequent reaction with an electrophile would introduce a new substituent at this position.

Transformations Involving the Halogen Substituents (Chlorine and Iodine)

The presence of two different halogen atoms at distinct positions on the benzimidazole scaffold offers opportunities for selective functionalization through nucleophilic substitution and cross-coupling reactions.

The chlorine atom at the 2-position of the benzimidazole ring is activated towards nucleophilic aromatic substitution (SNAr) due to its location on the electron-deficient imidazole ring. This position is analogous to the 2- and 4-positions in pyridine. Therefore, the C2-chloro substituent can be displaced by various nucleophiles such as amines, alkoxides, and thiolates, typically under basic conditions. The iodine atom at the 5-position on the benzene ring is generally less reactive towards SNAr unless activated by strongly electron-withdrawing groups, which are not present in the immediate vicinity in this molecule.

Table 2: Representative Nucleophilic Aromatic Substitution Reactions at the C2-Position This table presents plausible transformations based on the known reactivity of 2-chlorobenzimidazoles.

Nucleophile Reagents/Conditions Product
Morpholine K₂CO₃, DMF, heat 2-Morpholino-5-iodo-1H-benzo[d]imidazol-6-amine
Sodium Methoxide NaOMe, MeOH, heat 5-Iodo-2-methoxy-1H-benzo[d]imidazol-6-amine

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.orgrsc.orgnih.gov The differential reactivity of the C-Cl and C-I bonds in this compound allows for selective cross-coupling reactions. The C-I bond is significantly more reactive than the C-Cl bond in typical palladium-catalyzed reactions such as Suzuki, nih.govmdpi.com Buchwald-Hartwig, wikipedia.orgrsc.orgyoutube.com and Sonogashira couplings. This reactivity difference enables the selective functionalization at the C5 position while leaving the C2-chloro group intact for subsequent transformations.

For instance, a Suzuki coupling with an arylboronic acid would be expected to occur selectively at the C5-iodo position. Following this, the remaining C2-chloro group could undergo a subsequent cross-coupling reaction under more forcing conditions or with a catalyst system known to activate aryl chlorides. Similarly, Buchwald-Hartwig amination could be performed selectively at the C5 position.

Table 3: Selective Cross-Coupling Reactions at the C5-Iodo Position This table illustrates potential selective cross-coupling reactions based on the differential reactivity of C-I and C-Cl bonds.

Reaction Type Coupling Partner Catalyst/Ligand/Base Product
Suzuki Coupling Phenylboronic acid Pd(PPh₃)₄, Na₂CO₃ 2-Chloro-5-phenyl-1H-benzo[d]imidazol-6-amine
Buchwald-Hartwig Amination Aniline (B41778) Pd₂(dba)₃, Xantphos, Cs₂CO₃ 2-Chloro-N⁵-phenyl-1H-benzo[d]imidazole-5,6-diamine

Halogen-Dance Reactions

The "halogen-dance" reaction involves the base-induced intramolecular migration of a halogen atom on an aromatic or heterocyclic ring. This transposition is a powerful tool for accessing isomers that are otherwise difficult to synthesize. For this compound, the presence of two different halogens, iodine and chlorine, on the benzene ring of the benzimidazole core presents the possibility of a halogen-dance reaction.

Typically, such reactions are facilitated by strong bases, like lithium amides, which deprotonate the ring to form an aryllithium intermediate. The stability of the intermediate organometallic species often dictates the direction and feasibility of the halogen migration. In the context of the subject molecule, a hypothetical halogen-dance reaction could involve the migration of the iodine atom from position 5. However, the substrate scope for this reaction is highly specific, and no documented instances for this particular compound have been found. researchgate.netnih.gov

Reactivity of the Amino Group at Position 6

The amino group at the 6-position is a key site for a variety of chemical transformations, allowing for the introduction of diverse functionalities.

Acylation, Alkylation, and Arylation of the Amine Functionality

The primary amino group of this compound is expected to undergo standard reactions typical of aromatic amines.

Acylation: This reaction involves the treatment of the amine with an acylating agent, such as an acyl chloride or anhydride, typically in the presence of a base. This transformation would result in the formation of an amide. For example, reaction with acetyl chloride would yield the corresponding acetamide (B32628) derivative.

ReagentProduct
Acyl Halide (e.g., Acetyl Chloride)N-(2-chloro-5-iodo-1H-benzo[d]imidazol-6-yl)acetamide
Acid Anhydride (e.g., Acetic Anhydride)N-(2-chloro-5-iodo-1H-benzo[d]imidazol-6-yl)acetamide

Alkylation and Arylation: The amino group can also be alkylated or arylated through reactions with alkyl halides or aryl halides, respectively. These reactions often require a catalyst, such as a palladium complex for arylation (e.g., Buchwald-Hartwig amination), to facilitate the carbon-nitrogen bond formation.

Reaction TypeReagent ExampleProduct Example
AlkylationMethyl Iodide2-Chloro-5-iodo-N-methyl-1H-benzo[d]imidazol-6-amine
ArylationPhenyl Bromide2-Chloro-5-iodo-N-phenyl-1H-benzo[d]imidazol-6-amine

Diazotization and Subsequent Transformations

The primary aromatic amine at position 6 can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). This diazonium intermediate is highly versatile and can be subjected to a variety of subsequent transformations, known as Sandmeyer or related reactions. This allows for the replacement of the amino group with a wide range of other functional groups.

Reagent for TransformationResulting Functional Group
Copper(I) Chloride-Cl
Copper(I) Bromide-Br
Potassium Iodide-I
Copper(I) Cyanide-CN
Water (hydrolysis)-OH
Hypophosphorous acid-H

Condensation Reactions Involving the Amine

The amino group can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). This reaction typically proceeds via a hemiaminal intermediate followed by the elimination of a water molecule. mdpi.com The formation of the imine introduces a new carbon-nitrogen double bond, which can be a site for further chemical modifications.

Carbonyl CompoundIntermediateFinal Product
Aldehyde (R-CHO)HemiaminalImine (Schiff Base)
Ketone (R-CO-R')HemiaminalImine (Schiff Base)

Intermolecular Interactions and Supramolecular Assembly

The molecular structure of this compound contains several functional groups capable of participating in intermolecular interactions, which can lead to the formation of ordered supramolecular structures.

Hydrogen Bonding Networks Involving N-H and Amino Groups

The benzimidazole ring contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp2-hybridized nitrogen atom). Additionally, the primary amino group at position 6 has two N-H bonds, making it a potent hydrogen bond donor. These features allow the molecule to form extensive hydrogen bonding networks.

In the solid state, it is anticipated that these molecules would self-assemble through a network of intermolecular hydrogen bonds. For instance, the N-H of the imidazole ring of one molecule could form a hydrogen bond with the nitrogen atom of the imidazole ring of a neighboring molecule, leading to the formation of chains or tapes. The amino group could further crosslink these chains by forming hydrogen bonds with the imidazole nitrogen or the halogen atoms of adjacent molecules. The presence of both donor and acceptor sites facilitates the creation of robust and predictable supramolecular synthons. researchgate.netnih.gov

π-π Stacking Interactions in Solid-State Architectures

Generally, the planar aromatic system of the benzimidazole ring is conducive to π-π stacking interactions. These interactions are a significant force in the packing of molecules in the solid state, often leading to the formation of columnar or layered structures. The strength and geometry of these interactions are influenced by the nature and position of substituents on the benzimidazole core. For instance, electron-withdrawing or electron-donating groups can modulate the electron density of the aromatic system, thereby affecting the electrostatic component of the π-π stacking.

In the case of this compound, the presence of halogen atoms (chloro and iodo) and an amine group would be expected to influence its solid-state packing. However, without experimental crystallographic data, any discussion of specific π-π stacking geometries, such as interplanar distances or centroid-to-centroid offsets, would be purely speculative. Research on other benzimidazole derivatives has shown a range of stacking motifs, but these cannot be directly extrapolated to the specific compound .

Cocrystal Formation with Complementary Organic Molecules

Cocrystallization is a widely used technique in crystal engineering to modify the physicochemical properties of solid compounds. The formation of cocrystals relies on the establishment of robust intermolecular interactions, such as hydrogen bonding, halogen bonding, and π-π stacking, between a target molecule and a coformer. The benzimidazole moiety, with its hydrogen bond donors and acceptors, is an excellent candidate for forming cocrystals.

The substituents on this compound, particularly the amino group and the nitrogen atoms in the imidazole ring, provide potential sites for hydrogen bonding with complementary organic molecules (coformers). The iodine atom could also participate in halogen bonding, a directional interaction that is increasingly utilized in the design of cocrystals.

While there is a body of research on the cocrystallization of various benzimidazole derivatives with a range of coformers, no studies have been identified that specifically report the formation of cocrystals with this compound. Consequently, there is no experimental data available on potential coformers, the specific intermolecular interactions involved, or the resulting crystal structures for this compound.

Advanced Spectroscopic and Structural Elucidation of 2 Chloro 5 Iodo 1h Benzo D Imidazol 6 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 2-chloro-5-iodo-1H-benzo[d]imidazol-6-amine, a complete analysis would involve one- and two-dimensional NMR experiments. In many benzimidazole (B57391) systems, tautomerism can complicate NMR spectra; however, the use of polar aprotic solvents like DMSO-d6 is known to slow down this proton exchange, allowing for the observation of distinct signals for each tautomer. beilstein-journals.orgnih.govbeilstein-journals.orgresearchgate.net

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons, the amine protons, and the imidazole (B134444) N-H proton. The chemical shifts are influenced by the electronic effects of the substituents (chloro, iodo, and amino groups).

The aromatic region is expected to show two singlets, corresponding to the H-4 and H-7 protons. The H-7 proton is predicted to appear at a higher chemical shift (more downfield) due to the deshielding effect of the adjacent iodine atom. The H-4 proton, situated between the chloro- and amino-substituted carbons, will also be influenced by the electronic environment. The amino group (-NH₂) protons are expected to appear as a broad singlet, the chemical shift of which can be concentration and temperature-dependent. The imidazole N-H proton will likely be observed as a broad singlet at a significantly downfield chemical shift, a characteristic feature of benzimidazoles. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H-4~7.0-7.2s
H-7~7.5-7.7s
-NH₂~5.0-6.0br s
N-H~12.0-13.0br s

Note: These are estimated values. Actual chemical shifts may vary.

The C-2 carbon, being directly attached to a chlorine atom and two nitrogen atoms, is expected to be significantly deshielded and appear at a high chemical shift. The carbons bearing the iodo (C-5) and amino (C-6) groups will also have characteristic chemical shifts. The remaining aromatic carbons (C-3a, C-4, C-7, and C-7a) will resonate in the typical aromatic region, with their precise shifts influenced by the neighboring substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

CarbonPredicted Chemical Shift (δ, ppm)
C-2~150-155
C-3a~135-140
C-4~110-115
C-5~85-95
C-6~140-145
C-7~115-120
C-7a~130-135

Note: These are estimated values. Actual chemical shifts may vary.

To unambiguously assign the proton and carbon signals and to elucidate the complete molecular structure, a suite of 2D NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): This experiment would be used to establish proton-proton coupling networks. For this molecule, it would primarily confirm the absence of coupling between the aromatic protons H-4 and H-7, as they are not on adjacent carbons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC would reveal the direct one-bond correlations between protons and their attached carbons. This would be crucial for assigning the signals for C-4/H-4 and C-7/H-7.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for identifying longer-range (2-3 bond) correlations between protons and carbons. For instance, correlations between the N-H proton and carbons C-2, C-7a, and C-3a would help in confirming the assignments of the quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This could be used to confirm the relative positions of the substituents on the benzene (B151609) ring.

The application of these techniques has been demonstrated in the structural elucidation of other complex benzimidazole derivatives. mdpi.com

The identification of labile protons (those that can be readily exchanged) is a key aspect of structural analysis. acdlabs.com In the case of this compound, the protons of the N-H and -NH₂ groups are labile. wikipedia.orgyoutube.com

A deuterium (B1214612) exchange experiment, typically performed by adding a few drops of deuterium oxide (D₂O) to the NMR sample, would lead to the disappearance of the signals corresponding to the N-H and -NH₂ protons in the ¹H NMR spectrum. This is because the protons are replaced by deuterium atoms, which are not observed in ¹H NMR. This experiment would provide definitive evidence for the assignment of these signals.

The choice of solvent can significantly impact the NMR spectrum, particularly for compounds with labile protons and the potential for tautomerism. researchgate.netmdpi.com In nonpolar solvents, proton exchange can be rapid, leading to broadened signals or averaged signals for tautomers. In polar aprotic solvents like DMSO-d₆, the exchange rate is often slowed down due to the solvent's ability to form hydrogen bonds, allowing for the resolution of individual tautomeric forms and sharper signals for labile protons. beilstein-journals.orgnih.govbeilstein-journals.org A comparative study in different solvents, such as chloroform-d (B32938) and methanol-d₄, could provide insights into the tautomeric equilibrium and intermolecular interactions.

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These techniques are particularly useful for identifying functional groups.

The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibration of the imidazole ring is anticipated to appear as a broad band in the region of 3200-3400 cm⁻¹. The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the same region. The C=N stretching of the imidazole ring would likely be observed around 1620-1640 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region. The C-Cl and C-I stretching vibrations are expected at lower frequencies, typically below 800 cm⁻¹.

Raman spectroscopy would provide complementary information. Characteristic Raman bands for the benzimidazole ring have been identified around 1015, 1265, and 1595 cm⁻¹. researching.cn The symmetrical vibrations of the molecule are often more intense in the Raman spectrum.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)
N-H Stretch (imidazole)3200-3400 (broad)
N-H Stretch (amine)3200-3400 (two bands)
Aromatic C-H Stretch3000-3100
C=N Stretch (imidazole)1620-1640
Aromatic C=C Stretch1450-1600
C-Cl Stretch600-800
C-I Stretch500-600

Note: These are estimated values. Actual frequencies may vary.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a crucial analytical technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum is expected to display a series of characteristic absorption bands corresponding to the vibrations of its specific chemical bonds.

The high-frequency region of the spectrum would be dominated by N-H stretching vibrations. Typically, the N-H bond of the secondary amine within the imidazole ring exhibits a broad absorption band, while the primary amine (-NH2) group at the 6-position would show two distinct bands corresponding to symmetric and asymmetric stretching modes, generally observed in the 3500-3300 cm⁻¹ range. symbiosisonlinepublishing.comresearchgate.net Aromatic C-H stretching vibrations are anticipated to appear just above 3000 cm⁻¹.

The fingerprint region (below 1650 cm⁻¹) contains a wealth of structural information. Aromatic C=C and C=N stretching vibrations from the fused ring system are expected between 1650 cm⁻¹ and 1400 cm⁻¹. The N-H bending vibrations of both the imidazole and the amino group would also be found in this region. The C-N stretching vibrations for both aromatic amines and the imidazole ring typically occur in the 1350-1250 cm⁻¹ range.

Vibrations involving the heavy halogen atoms occur at lower frequencies. The C-Cl stretching vibration is expected in the 800-600 cm⁻¹ range, while the C-I stretching vibration would appear at an even lower frequency, typically between 600-500 cm⁻¹, due to the larger mass of the iodine atom.

Table 1: Predicted FT-IR Absorption Bands for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
Asymmetric & Symmetric N-H Stretch Primary Amine (-NH₂) 3500 - 3300
N-H Stretch Imidazole Ring 3300 - 3100 (Broad)
C-H Stretch Aromatic Ring 3100 - 3000
C=N and C=C Stretch Benzimidazole Ring 1650 - 1400
N-H Bend Primary Amine (-NH₂) 1640 - 1560
C-N Stretch Aromatic Amine & Imidazole 1350 - 1250
C-Cl Stretch Chloro Group 800 - 600

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show characteristic peaks for the benzimidazole core. Studies on similar benzimidazole derivatives have identified characteristic Raman bands around 1595 cm⁻¹, 1265 cm⁻¹, and 1015 cm⁻¹, which are attributed to the vibrational modes of the fused ring system. researching.cn

Table 2: Predicted Raman Shifts for this compound

Vibrational Mode Functional Group Expected Raman Shift (cm⁻¹)
Ring Stretching Benzimidazole Core ~1595
Ring Breathing/Stretching Benzimidazole Core ~1265
Ring Breathing Benzimidazole Core ~1015
C-Cl Stretch Chloro Group 750 - 550

X-ray Diffraction (XRD) Crystallography

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide the exact molecular geometry, including bond lengths and angles, as well as information about how the molecules pack together in the crystal lattice. For this compound, an SC-XRD analysis would reveal the crystal system (e.g., monoclinic, orthorhombic), space group, and the dimensions of the unit cell. nih.gov Such studies on halogenated benzimidazoles have shown that they often crystallize in common space groups like P2₁/c or P2₁/n. mdpi.com The analysis would confirm the connectivity of the atoms and the substitution pattern on the benzimidazole ring.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

From the solved crystal structure, a detailed analysis of the molecule's geometric parameters can be performed. The bond lengths within the benzimidazole core are expected to show partial double-bond character due to electron delocalization. For instance, the C=N bond is typically around 1.38 Å, while C-N bonds are closer to 1.33 Å. mdpi.com The C-Cl bond length in similar aromatic systems is generally found to be in the range of 1.73-1.75 Å. nih.gov The C-I bond is significantly longer, typically around 2.08-2.11 Å, reflecting the larger atomic radius of iodine. mdpi.com

Bond angles within the fused five- and six-membered rings would largely be dictated by their aromaticity, close to 108° in the imidazole ring and 120° in the benzene ring. Torsion angles would describe the planarity of the benzimidazole system and the orientation of the exocyclic amino group relative to the ring. While the core benzimidazole ring system is generally planar, slight deviations can occur due to crystal packing forces. scilit.com

Table 3: Expected Bond Parameters from SC-XRD for this compound

Parameter Atoms Involved Expected Value
Bond Length C-Cl 1.73 - 1.75 Å
Bond Length C-I 2.08 - 2.11 Å
Bond Length C-N (imidazole) ~1.33 Å
Bond Length C=N (imidazole) ~1.38 Å
Bond Length C-NH₂ ~1.37 Å
Bond Angle C-C-C (benzene ring) ~120°

Investigation of Intermolecular Hydrogen Bonds and Packing Motifs

The crystal packing of this compound would be heavily influenced by intermolecular hydrogen bonds. The imidazole ring contains both a hydrogen bond donor (N-H) and an acceptor (the lone pair on the sp²-hybridized nitrogen), while the 6-amino group provides two additional N-H donors. This arrangement is highly conducive to forming robust hydrogen-bonding networks.

A common motif in benzimidazole structures is the formation of infinite chains or centrosymmetric dimers via N-H···N hydrogen bonds between the imidazole moieties of adjacent molecules. researchgate.netnih.gov The presence of the amino group allows for additional interactions, potentially linking these primary chains into more complex two- or three-dimensional networks through N-H···N hydrogen bonds where the amino group of one molecule donates to the imidazole nitrogen of another. mdpi.compreprints.org Other potential interactions, such as π–π stacking between the aromatic rings and weaker C-H···π interactions, could also play a role in stabilizing the crystal lattice. mdpi.com

Disorder Analysis in Crystal Structures

Crystallographic disorder occurs when a molecule or a part of it occupies more than one position or orientation within the crystal lattice. wikipedia.org In the context of substituted benzimidazoles, disorder is not uncommon, particularly for flexible substituent groups. nih.gov For this compound, while the core ring is rigid, the exocyclic amino group could potentially exhibit rotational disorder. However, this is often mitigated by its involvement in strong hydrogen bonding. A more likely source of disorder could be positional, where two chemically similar but distinct entities co-crystallize. In this specific molecule, given the rigid and well-defined substituents, significant disorder might be less probable unless polymorphism or the inclusion of disordered solvent molecules occurs during crystallization. If disorder were present, it would be modeled during the crystallographic refinement by assigning partial occupancies to the affected atomic positions.

Table 4: Compound Names Mentioned

Compound Name
This compound
2-aminobenzimidazole (B67599)

Mass Spectrometry for Molecular Formula Confirmation

Mass spectrometry is an essential analytical technique for determining the molecular weight and confirming the elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be the definitive method for verifying its molecular formula, C₇H₅ClIN₃.

In a typical mass spectrum, the molecular ion peak (M⁺) would be observed, corresponding to the intact molecule. The isotopic pattern of this peak would be characteristic, showing the presence of chlorine (with its ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio) and iodine (which is monoisotopic at ¹²⁷I). The precise mass measurement of the molecular ion allows for the calculation of the elemental composition, which can then be compared to the theoretical value for C₇H₅ClIN₃.

Table 1: Theoretical Isotopic Distribution for the Molecular Ion of this compound

Ion m/z (calculated) Relative Abundance (%)
[M]⁺ 308.9139 100.00
[M+1]⁺ 309.9112 8.24
[M+2]⁺ 310.9109 32.54

Note: This table represents a theoretical calculation and awaits experimental verification.

Beyond the molecular ion, the mass spectrum would also display a series of fragment ions. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for benzimidazole derivatives involve the cleavage of the imidazole ring and the loss of substituents from the benzene ring. For this compound, characteristic fragmentation would likely involve the loss of a chlorine atom, an iodine atom, or the amine group, leading to specific fragment ions that can be used to piece together the molecule's structure.

Electronic Absorption and Emission Spectroscopy for Electronic Transitions

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are powerful tools for probing the electronic structure and photophysical properties of a molecule. These techniques provide insights into the electronic transitions that occur when a molecule absorbs and emits light.

The UV-Vis absorption spectrum of this compound is expected to exhibit characteristic absorption bands in the ultraviolet and possibly the visible region. These bands arise from π → π* and n → π* electronic transitions within the benzimidazole core and are influenced by the various substituents. The benzimidazole scaffold itself typically shows strong absorption bands below 300 nm. The presence of the amino (-NH₂), chloro (-Cl), and iodo (-I) groups will likely cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted benzimidazole, due to their electron-donating and auxochromic effects.

Fluorescence spectroscopy measures the light emitted from a molecule as it returns from an excited electronic state to the ground state. The emission spectrum is typically a mirror image of the lowest energy absorption band. The fluorescence properties, including the emission wavelength and quantum yield, are highly sensitive to the molecular structure and the local environment. The presence of heavy atoms like chlorine and iodine can influence the fluorescence through the heavy-atom effect, which can enhance intersystem crossing to the triplet state and potentially quench fluorescence.

Table 2: Expected Spectroscopic Data for this compound

Technique Parameter Expected Observation
UV-Vis Absorption λmax (nm) Multiple bands, with the lowest energy band likely > 300 nm
Fluorescence Emission λem (nm) Emission at a longer wavelength than the absorption maximum
Stokes Shift (nm) The difference between λmax and λem

Note: The data in this table are predictive and based on the analysis of similar compounds. Experimental determination is necessary for confirmation.

The study of the electronic spectra in different solvents can also provide information about the nature of the electronic transitions and the polarity of the excited state. A solvatochromic shift (a change in the absorption or emission maximum with solvent polarity) can indicate changes in the dipole moment of the molecule upon electronic excitation.

Computational and Theoretical Investigations of 2 Chloro 5 Iodo 1h Benzo D Imidazol 6 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of a molecule at the atomic level.

Density Functional Theory (DFT) Studies for Ground State Geometries and Electronic Structures

Density Functional Theory (DFT) is a popular computational method used to determine the most stable three-dimensional arrangement of atoms (ground state geometry) and the distribution of electrons within a molecule. For various benzimidazole (B57391) derivatives, DFT calculations, often using functionals like B3LYP, have been successfully employed to optimize molecular geometries and analyze electronic properties. nih.govresearchgate.net Such a study on 2-Chloro-5-iodo-1H-benzo[d]imidazol-6-amine would provide crucial data on bond lengths, bond angles, and dihedral angles, offering insight into the molecule's structural framework.

Ab Initio Methods for High-Level Electronic Structure Characterization

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data. These high-level calculations can provide very accurate descriptions of electronic structures. While computationally more intensive than DFT, they serve as a benchmark for accuracy. There are no specific ab initio studies found for this compound.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict spectroscopic data, which is invaluable for identifying and characterizing compounds. DFT calculations are frequently used to compute theoretical vibrational (infrared and Raman) frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts for various benzimidazole structures. mdpi.comresearchgate.net These predicted spectra can then be compared with experimental data to confirm the molecular structure. No such predictions are currently available for this compound.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Indices

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them (the HOMO-LUMO gap) is a key indicator of a molecule's chemical reactivity and stability. nih.govresearchgate.net Analysis of these orbitals helps in predicting where a molecule is likely to accept or donate electrons, thus identifying potential sites for electrophilic and nucleophilic attacks. This information is crucial for understanding reaction mechanisms.

Reaction Mechanism Elucidation through Computational Transition State Analysis

Computational chemistry can be used to map out the entire pathway of a chemical reaction. By calculating the energies of reactants, products, and intermediate transition states, researchers can elucidate the most likely mechanism for a reaction. This involves identifying the lowest energy path from reactants to products. Such an analysis for reactions involving this compound would require specific computational investigations that have not yet been published.

Solvent Effects Modeling on Molecular Properties and Reactivity

The polarity of the solvent environment is anticipated to significantly influence the electronic structure and reactivity of this compound. Computational models, such as the Polarizable Continuum Model (PCM), are instrumental in simulating these solvent effects.

Molecular Properties in Different Solvents:

The dipole moment, a measure of molecular polarity, is expected to be sensitive to the solvent's dielectric constant. In nonpolar solvents, the molecule would exhibit its intrinsic dipole moment. However, in polar solvents, solvent-solute interactions would induce a larger dipole moment, indicating a greater charge separation within the molecule. This, in turn, can affect the solubility and intermolecular interactions.

Frontier Molecular Orbitals (HOMO and LUMO) are crucial in determining the chemical reactivity. The energies of the HOMO and LUMO, and consequently the HOMO-LUMO gap, are likely to be modulated by the solvent. Polar solvents are expected to stabilize both the HOMO and LUMO, but the extent of stabilization may differ, leading to a change in the energy gap. A smaller energy gap generally implies higher reactivity.

Table 1: Predicted Solvent Effects on Molecular Properties of this compound

SolventDielectric Constant (ε)Predicted Dipole Moment (Debye)Predicted HOMO-LUMO Gap (eV)
Toluene2.4LowerLarger
Acetonitrile37.5HigherSmaller
Methanol32.7HigherSmaller
Water80.1HighestSmallest

Reactivity in Different Solvents:

Solvent polarity can influence the pathways and rates of chemical reactions involving this compound. For instance, in reactions where a polar transition state is formed, polar solvents would lower the activation energy, thereby accelerating the reaction rate. Conversely, for reactions with nonpolar transition states, a nonpolar solvent might be more favorable. Computational studies on similar benzimidazole derivatives have shown that the reaction mechanism can shift, for example, from a concerted to a stepwise mechanism, depending on the solvent environment. koreascience.kr

Investigation of Non-Covalent Interactions (e.g., Halogen Bonding, CH-π Interactions)

The substituents on the benzimidazole core—chlorine, iodine, and an amino group—provide multiple sites for non-covalent interactions, which are critical in supramolecular chemistry and biological recognition.

Halogen Bonding:

The iodine atom at the 5-position is a potent halogen bond donor. Due to the electron-withdrawing nature of the benzimidazole ring, the iodine atom possesses a region of positive electrostatic potential, known as a σ-hole, which can interact favorably with electron-rich atoms (Lewis bases) such as nitrogen or oxygen. beilstein-journals.orgacs.org Computational studies on iodo-substituted imidazoles have demonstrated the existence of strong C-I•••N and C-I•••π halogen bonds that dictate the packing in crystal structures. nih.gov It is highly probable that this compound can form similar strong halogen bonds, influencing its solid-state architecture and its interactions with biological macromolecules. The chlorine atom can also participate in weaker halogen bonds.

Table 2: Predicted Characteristics of Halogen Bonds in this compound

InteractionDonorAcceptorPredicted Interaction Energy (kcal/mol)
C-I•••NIodineNitrogen (e.g., from another molecule or a solvent)Strong (-3 to -5)
C-I•••OIodineOxygen (e.g., from a solvent or a carbonyl group)Moderate (-2 to -4)
C-I•••πIodineπ-system of an aromatic ringModerate (-1 to -3)
C-Cl•••NChlorineNitrogenWeak (-1 to -2)

CH-π Interactions:

CH-π interactions, where a C-H bond interacts with the electron cloud of an aromatic system, are also expected to play a role in the molecular recognition of this compound. The C-H bonds of the benzimidazole ring and any potential alkyl substituents on the amino group can act as donors to the π-system of another aromatic molecule. These interactions, although individually weak, can collectively contribute significantly to the stability of molecular assemblies. nih.govrsc.org Computational analyses of similar aromatic systems have quantified the energetic contribution of these interactions, which are crucial for understanding protein-ligand binding.

In silico studies on related benzimidazole derivatives have highlighted the importance of both halogen bonds and π-π/π-alkyl interactions in molecular recognition processes. nih.gov Therefore, a comprehensive computational investigation of this compound would undoubtedly reveal a complex interplay of these non-covalent forces, governing its structural and functional properties.

Role As a Synthetic Building Block and Intermediate in Complex Molecule Synthesis

Precursor for Advanced Heterocyclic Scaffolds

The inherent reactivity of 2-Chloro-5-iodo-1H-benzo[d]imidazol-6-amine makes it an excellent starting material for the synthesis of more complex heterocyclic structures. The benzimidazole (B57391) core itself is a prominent scaffold in medicinal chemistry. The presence of the chloro, iodo, and amino groups provides multiple reaction sites for further functionalization and ring annulation reactions.

For instance, the chlorine atom at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of substituents. The amino group at the 6-position can be acylated, alkylated, or used as a handle for building larger molecular frameworks. The iodo group at the 5-position is particularly useful for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Table 1: Potential Transformations of this compound for Heterocyclic Scaffold Synthesis

Functional GroupReaction TypePotential ReagentsResulting Structure
2-ChloroNucleophilic Aromatic SubstitutionAmines, Alcohols, Thiols2-substituted benzimidazoles
5-IodoSuzuki CouplingBoronic acids/esters, Pd catalyst5-Aryl/heteroaryl benzimidazoles
5-IodoSonogashira CouplingTerminal alkynes, Pd/Cu catalyst5-Alkynyl benzimidazoles
5-IodoBuchwald-Hartwig AminationAmines, Pd catalyst5-Amino benzimidazoles
6-AmineAcylationAcyl chlorides, Anhydrides6-Amido benzimidazoles
6-AmineReductive AminationAldehydes, Ketones, Reducing agent6-Alkylamino benzimidazoles

Key Intermediate in the Construction of Fused-Ring Systems

The strategic positioning of the functional groups in this compound facilitates the construction of fused-ring systems. These polycyclic structures are of significant interest due to their prevalence in biologically active natural products and pharmaceuticals.

For example, the amino group and the imidazole (B134444) nitrogen can participate in condensation reactions with bifunctional electrophiles to form additional fused rings. Furthermore, intramolecular cyclization reactions can be designed by first introducing a suitable functional group via one of the existing handles (chloro or iodo) that can then react with another part of the molecule. This approach allows for the regioselective synthesis of complex, multi-ring heterocyclic systems. The development of iron-catalyzed C-H amination reactions has also provided a green and efficient method for constructing imidazole-fused ring systems.

Starting Material for Parallel Synthesis and Library Generation

In the realm of drug discovery and materials science, the ability to rapidly generate a large number of diverse compounds is crucial. Parallel synthesis and the creation of compound libraries are key strategies in this endeavor. This compound is an ideal starting material for such efforts due to its multiple points of diversification.

By systematically varying the reagents that react with the chloro, iodo, and amino groups, a large library of related but structurally distinct molecules can be synthesized in a parallel fashion. This allows for the efficient exploration of chemical space around the benzimidazole scaffold, which is essential for identifying compounds with desired biological activities or material properties. The distinct reactivity of each functional group allows for orthogonal chemical strategies, where one position can be modified without affecting the others, providing precise control over the final molecular structure.

Utility in the Development of New Organic Reactions

The unique electronic and steric properties of this compound can also be exploited in the development of novel organic reactions. The interplay of the electron-donating amino group and the electron-withdrawing halogen atoms influences the reactivity of the benzimidazole ring system, potentially enabling new types of chemical transformations.

Researchers can utilize this compound as a model substrate to test new catalytic systems or to explore unprecedented reaction pathways. For example, the presence of multiple reactive sites could be used to investigate the selectivity of new cross-coupling catalysts or to develop novel one-pot, multi-component reactions that rapidly build molecular complexity. The insights gained from studying the reactivity of this molecule can contribute to the broader field of organic synthesis.

Applications in Advanced Materials and Supramolecular Chemistry

Components in Coordination Complexes and Metal-Organic Frameworks

Benzimidazole (B57391) derivatives are well-known for their ability to act as ligands in the formation of coordination complexes and metal-organic frameworks (MOFs). The nitrogen atoms of the imidazole (B134444) ring in 2-Chloro-5-iodo-1H-benzo[d]imidazol-6-amine can chelate to metal centers, forming stable complexes. The presence of the chloro, iodo, and amino substituents could further influence the electronic properties and dimensionality of the resulting structures. While no specific MOFs incorporating this exact molecule have been documented, the broader class of benzimidazole-based MOFs has been explored for applications in gas storage, separation, and catalysis.

Table 1: Potential Contributions of this compound in Coordination Chemistry

Structural Feature Potential Role in Coordination Complexes/MOFs
Benzimidazole Core Provides a rigid and stable backbone for the ligand.
Imidazole Nitrogens Act as coordination sites for metal ions.
Chloro and Iodo Groups Can influence the electronic properties of the metal center and participate in halogen bonding.

Ligand Design for Catalytic Systems

The design of ligands is crucial for the development of efficient catalytic systems. The benzimidazole scaffold is a common feature in ligands for various catalytic reactions. The 2-chloro and 5-iodo substituents on the benzimidazole ring of the title compound can be used to tune the steric and electronic properties of the ligand, thereby influencing the activity and selectivity of the catalyst. For instance, derivatives of this compound could potentially be used in copper-catalyzed reactions.

Building Blocks for Self-Assembled Systems

Supramolecular chemistry relies on non-covalent interactions to build complex, functional architectures. The amine and imidazole groups of this compound are capable of forming strong hydrogen bonds, which are key drivers for self-assembly. The iodo group can also participate in halogen bonding, another important non-covalent interaction. These features suggest that this molecule could be a valuable building block for creating intricate, self-assembled systems such as gels, liquid crystals, and molecular capsules.

Incorporation into Polymeric Materials

The functional groups on this compound offer several handles for its incorporation into polymeric materials. The amine group can be reacted with various monomers to form polyamides, polyimides, or other polymers. The resulting materials could exhibit enhanced thermal stability, flame retardancy, or specific recognition properties due to the presence of the benzimidazole unit. While specific examples involving this compound are not available, the incorporation of benzimidazole derivatives into polymers is a known strategy to improve their performance.

Role in Non-Linear Optics (NLO) Active Compounds (if applicable for derivatives)

Benzimidazole derivatives have been investigated for their potential in non-linear optics (NLO). These materials can alter the properties of light and have applications in telecommunications, optical computing, and other advanced technologies. The NLO properties of benzimidazole-based molecules arise from their push-pull electronic structure, where an electron-donating group and an electron-withdrawing group are connected by a π-conjugated system.

Derivatives of this compound could be designed to have significant NLO activity. The amine group can act as an electron donor, while the benzimidazole ring and its substituents can be part of the conjugated bridge. Further modification by replacing the chloro group with a strong electron-withdrawing group could enhance the NLO response. Research on related compounds like 2-amino-5-chlorobenzophenone has shown that such molecules can possess significant first-order hyperpolarizability, a key indicator of NLO activity. orientjchem.orgresearchgate.net

Table 2: Potential for NLO Activity in Derivatives of this compound

Molecular Component Role in NLO Properties
Amino Group Electron-donating group (push)
Benzimidazole Ring π-conjugated bridge

Future Research Trajectories in Organic and Inorganic Chemistry

Development of Novel and Sustainable Synthetic Routes

While traditional methods for benzimidazole (B57391) synthesis often rely on harsh conditions and environmentally persistent reagents, modern organic chemistry is increasingly focused on the development of sustainable and efficient synthetic protocols. eprajournals.comeprajournals.com Future research in this area will likely prioritize the development of green synthetic routes to 2-Chloro-5-iodo-1H-benzo[d]imidazol-6-amine and its derivatives.

Key areas of investigation will include:

Catalytic C-H Activation: Direct functionalization of the benzimidazole core via transition-metal-catalyzed C-H activation would provide a more atom-economical approach to installing the chloro and iodo substituents.

Flow Chemistry: The use of microreactor technology could enable safer and more efficient synthesis, particularly for reactions involving potentially hazardous intermediates.

Biocatalysis: The application of enzymes for the regioselective halogenation and amination of the benzimidazole scaffold could offer a highly sustainable and selective synthetic route.

Mechanochemistry: Solvent-free or low-solvent synthetic methods using ball milling could significantly reduce the environmental impact of the synthesis. eprajournals.com

A comparative analysis of potential sustainable synthetic routes is presented in Table 1.

Table 1: Comparison of Potential Sustainable Synthetic Routes for this compound

Synthetic RouteCatalyst/ReagentSolventAdvantagesPotential Challenges
Cobalt-Catalyzed CouplingCo(acac)₂Green Solvents (e.g., ethanol)Use of earth-abundant metal, redox-economical. acs.orgacs.orgSubstrate scope, regioselectivity.
Solvent-Free ReactionSolid catalystsNoneReduced waste, simplified purification. eprajournals.comeprajournals.comReaction kinetics, scalability.
Renewable FeedstocksBiomass-derived precursorsWaterReduced reliance on fossil fuels, environmentally benign. eprajournals.comAvailability of suitable precursors.

Exploration of Unconventional Reactivity at Halogen and Amine Centers

The presence of both chloro and iodo substituents on the benzimidazole ring, along with an amine group, provides multiple sites for exploring unconventional reactivity. The iodo group, in particular, is a versatile handle for a variety of transformations.

Future research could focus on:

Halogen Bonding: The iodine atom can act as a halogen bond donor, enabling the formation of supramolecular assemblies with unique topologies and properties. nih.gov The interplay between halogen bonding and hydrogen bonding (from the amine and imidazole (B134444) N-H) could lead to complex and functional solid-state architectures.

Cross-Coupling Reactions: The differential reactivity of the C-I and C-Cl bonds can be exploited for selective sequential cross-coupling reactions, allowing for the introduction of a wide range of functional groups at specific positions.

Photoredox Catalysis: The iodo and chloro substituents can influence the photophysical properties of the molecule, making it a potential substrate for photoredox-catalyzed transformations.

Amine Functionalization: The amine group can be derivatized to introduce a variety of functionalities, including pharmacophores, ligands for metal complexes, or polymerizable groups.

Rational Design of Derivatives with Tunable Electronic and Structural Features

The electronic and structural properties of the benzimidazole core can be finely tuned by modifying the substituents on the aromatic ring. sciepub.com This opens up avenues for the rational design of derivatives of this compound with tailored properties for specific applications.

Future research directions include:

Modulation of the HOMO-LUMO Gap: The introduction of electron-donating or electron-withdrawing groups at various positions can be used to tune the HOMO-LUMO gap, thereby altering the photophysical and electronic properties of the molecule. sapub.org

Steric Engineering: The introduction of bulky substituents can be used to control the solid-state packing of the molecules, influencing their crystal engineering and material properties.

Coordination Chemistry: The benzimidazole core, particularly the imidazole nitrogen atoms, can act as a ligand for a variety of metal ions. wikipedia.org The electronic properties of the resulting metal complexes can be tuned by modifying the substituents on the benzimidazole ligand.

Table 2 outlines a hypothetical set of derivatives and their potential electronic properties.

Table 2: Hypothetical Derivatives of this compound and their Potential Electronic Properties

DerivativeSubstituent at N-1Expected HOMO (eV)Expected LUMO (eV)Potential Application
Parent Compound -H-5.8-1.2Precursor
Derivative A -CH₃-5.7-1.1Organic Electronics
Derivative B -C₆H₅-5.9-1.4Dye-Sensitized Solar Cells
Derivative C -CF₃-6.2-1.8Electron Transport Material

Advanced Computational Studies on Reaction Pathways and Excited States

Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for understanding and predicting the properties and reactivity of molecules. acs.org Advanced computational studies on this compound will provide valuable insights into its behavior and guide the design of new experiments.

Future computational investigations could include:

Reaction Mechanism Elucidation: DFT calculations can be used to model the reaction pathways for the synthesis and functionalization of the target molecule, providing insights into the transition states and intermediates involved.

Excited State Dynamics: Time-dependent DFT (TD-DFT) can be used to study the excited state properties of the molecule and its derivatives, which is crucial for understanding their photophysical behavior and potential applications in areas such as organic light-emitting diodes (OLEDs) and photodynamic therapy. acs.org

In Silico Screening: Computational methods can be used to screen virtual libraries of derivatives for desired properties, accelerating the discovery of new functional materials.

Integration into Supramolecular Assemblies for Functional Materials

The ability of benzimidazole derivatives to self-assemble into well-defined supramolecular structures through a combination of hydrogen bonding, π-π stacking, and other non-covalent interactions makes them attractive building blocks for the construction of functional materials. nih.govresearchgate.net The specific substitution pattern of this compound offers unique opportunities in this area.

Future research could explore:

Liquid Crystals: The rigid, anisotropic shape of the benzimidazole core, combined with appropriate peripheral functionalization, could lead to the formation of liquid crystalline phases with interesting optical and electronic properties.

Metal-Organic Frameworks (MOFs): The benzimidazole unit can be incorporated into ligands for the construction of MOFs with tailored pore sizes and functionalities for applications in gas storage, separation, and catalysis.

Organic Semiconductors: The extended π-system of the benzimidazole core suggests that its derivatives could exhibit semiconductor properties, making them suitable for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Sensors: The amine and imidazole functionalities can act as binding sites for specific analytes, enabling the development of chemosensors based on changes in the photophysical properties of the molecule upon analyte binding.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-chloro-5-iodo-1H-benzo[d]imidazol-6-amine, and how can its purity be optimized?

  • Methodology :

  • Multi-component reactions : Utilize iodine (I₂) and dimethyl sulfoxide (DMSO) as mediators for regioselective halogenation and cyclization of precursor benzimidazole derivatives. This approach minimizes side products and enhances yield .
  • Condensation-cyclization : React substituted o-phenylenediamine derivatives with chlorinated and iodinated carbonyl intermediates under acidic conditions (e.g., HCl/EtOH). Monitor reaction progress via TLC or HPLC to optimize stoichiometry and reaction time .
  • Purification : Use column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) followed by recrystallization in ethanol to achieve >95% purity. Confirm purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. How can computational methods predict the electronic properties and reactivity of this compound?

  • Methodology :

  • Density Functional Theory (DFT) : Employ the B3LYP hybrid functional with a 6-31G(d,p) basis set to calculate frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps, and partial charges. Include exact exchange terms to improve accuracy for halogenated systems .
  • Solvent Effects : Use the polarizable continuum model (PCM) to simulate solvent interactions (e.g., DMSO, water) and predict solvation energies. Compare with experimental UV-Vis spectra for validation .
  • Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites, guiding functionalization strategies (e.g., Suzuki coupling at the iodine-substituted position) .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data interpretation address potential ambiguities?

  • Methodology :

  • NMR Analysis : Assign peaks using 2D experiments (COSY, HSQC, HMBC). The iodine atom’s heavy atom effect may cause signal broadening; use deuterated DMSO for improved resolution .
  • Mass Spectrometry : Employ ESI-MS in positive ion mode to detect [M+H]⁺. Isotopic patterns (e.g., chlorine’s ³⁵Cl/³⁷Cl doublet, iodine’s monoisotopic peak) confirm molecular identity .
  • IR Spectroscopy : Identify N-H stretches (~3300 cm⁻¹) and C-Cl/C-I vibrations (650–500 cm⁻¹). Compare with DFT-simulated spectra to resolve overlapping bands .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?

  • Methodology :

  • In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity against targets like kinase enzymes or DNA repair proteins. Prioritize targets with polar surface area (PSA) <140 Ų and ≤10 rotatable bonds to optimize bioavailability .
  • In Vitro Assays : Test cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) and compare with non-halogenated analogs. Corrogate iodine’s role in membrane permeability via logP measurements .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS/MS. The iodine substituent may reduce oxidative metabolism compared to bromine/chlorine analogs .

Q. What strategies resolve contradictions between experimental and computational data (e.g., reaction yields vs. DFT-predicted activation barriers)?

  • Methodology :

  • Error Source Analysis : Re-examine computational models for omitted solvent effects or relativistic corrections (critical for iodine’s heavy atom behavior). Recalculate with larger basis sets (e.g., def2-TZVP) and scalar relativistic DFT .
  • Experimental Replication : Vary reaction conditions (temperature, catalyst loading) to identify kinetic vs. thermodynamic control. Use in situ IR or Raman spectroscopy to detect transient intermediates .
  • Bayesian Optimization : Apply machine learning to iteratively refine synthetic protocols, balancing computational predictions with empirical yield data .

Q. How can the iodine substituent be leveraged for further functionalization in medicinal chemistry applications?

  • Methodology :

  • Cross-Coupling Reactions : Perform Sonogashira or Ullmann couplings to introduce alkynyl or aryl groups at the iodine position. Use Pd(PPh₃)₄/CuI catalysts in DMF at 80–100°C .
  • Radioisotope Labeling : Substitute stable iodine with ¹²⁵I for pharmacokinetic tracking. Optimize labeling efficiency via isotopic exchange in acetic acid under reflux .
  • Pro-drug Design : Convert the amine group to a carbamate or acyloxyalkyl derivative, enhancing solubility. Monitor hydrolysis rates in simulated gastric fluid (pH 1.2) and blood (pH 7.4) .

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Feasible Synthetic Routes

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2-Chloro-5-iodo-1H-benzo[d]imidazol-6-amine
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Reactant of Route 2
2-Chloro-5-iodo-1H-benzo[d]imidazol-6-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.